molecular formula C19H20N6O2S B2798362 2-((tetrahydrothiophen-3-yl)oxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide CAS No. 1903243-50-4

2-((tetrahydrothiophen-3-yl)oxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide

Cat. No.: B2798362
CAS No.: 1903243-50-4
M. Wt: 396.47
InChI Key: FGNJXICTUBYVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a nicotinamide core linked to a tetrahydrothiophene-oxy group and a p-tolyl-substituted tetrazole moiety. The tetrazole ring (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the tetrahydrothiophene group may improve solubility and membrane permeability .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-13-4-6-14(7-5-13)25-17(22-23-24-25)11-21-18(26)16-3-2-9-20-19(16)27-15-8-10-28-12-15/h2-7,9,15H,8,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNJXICTUBYVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((tetrahydrothiophen-3-yl)oxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of 395.5 g/mol. The structure includes a tetrahydrothiophene moiety, a tetrazole ring, and a nicotinamide group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H21N5O2S
Molecular Weight395.5 g/mol
CAS Number1903027-54-2

Research indicates that compounds similar to This compound exhibit various mechanisms of action, primarily through modulation of enzyme activity and receptor interactions.

  • Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, similar to other tetrazole derivatives that have shown efficacy against PI3K/Akt/mTOR pathways .
  • Antioxidant Activity : The presence of the thiophene ring may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cellular models.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

  • In vitro Studies : Compounds with the tetrazole moiety have shown IC50 values ranging from low micromolar to nanomolar concentrations against breast cancer (MCF7) and lung cancer (A549) cell lines .
Cell LineIC50 (µM)
MCF70.08 - 12.07
A5490.1 - 0.5

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also notable. Related derivatives have been shown to inhibit TNF-alpha production in macrophages, indicating a possible application in treating inflammatory diseases .

Study on Anti-inflammatory Properties

In a controlled study assessing the anti-inflammatory activity of tetrazole-containing compounds, it was found that these compounds significantly reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages. The study reported an inhibition rate exceeding 90% at optimal concentrations .

Evaluation in Animal Models

In vivo studies using animal models have demonstrated that similar compounds can effectively reduce tumor growth and metastasis when administered at specific dosages over a defined period .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole-Containing Derivatives

a) Losartan (2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole)
  • Core Structure : Imidazole with biphenyl-tetrazole.
  • Key Differences : Losartan lacks the nicotinamide and tetrahydrothiophene groups, instead incorporating a chloro-imidazole and biphenyl system. This structural variation targets angiotensin II receptors, whereas the nicotinamide in the target compound may confer distinct pharmacological effects .
  • Synthesis : Losartan’s synthesis involves multi-step coupling reactions, contrasting with the target compound’s use of PEG-400-mediated catalysis (see Section 3) .
b) 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p)
  • Core Structure : Ethyl-thio-tetrazole with chlorophenyl substituents.
  • Key Differences: The absence of nicotinamide and tetrahydrothiophene reduces structural complexity.
c) 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
  • Core Structure : Furan-carboxamide with p-tolyl-tetrazole.
  • Key Differences : Replacing nicotinamide with a brominated furan alters electronic properties. The furan’s electron-rich nature may reduce metabolic stability compared to the pyridine-based nicotinamide in the target compound .

Triazole Derivatives

N-(p-Tolyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine
  • Core Structure : 1,2,4-Triazole with pyridinyl and p-tolyl groups.
  • Key Differences : Triazoles exhibit tautomerism (1-H vs. 2-H), affecting solubility and binding modes. The target compound’s tetrazole avoids this tautomerism, offering more predictable pharmacokinetics .

Structure-Activity Relationship (SAR) Insights

  • Nicotinamide vs. Imidazole/Furan : Nicotinamide’s pyridine ring offers hydrogen-bonding capabilities, which may enhance target affinity compared to losartan’s imidazole or furan derivatives .
  • Tetrahydrothiophene-oxy Group : This moiety likely increases solubility, addressing a common limitation of purely aromatic tetrazole derivatives .

Q & A

What are the optimized synthetic protocols for preparing 2-((tetrahydrothiophen-3-yl)oxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)nicotinamide?

Answer:
The synthesis of this compound can be optimized using heterogenous catalytic conditions similar to tetrazole derivatives. Key steps include:

  • Reagent Ratios: Use equimolar amounts of intermediates (e.g., tetrahydrothiophen-3-ol derivatives) and activated coupling agents (e.g., chlorobenzoyl chloride) under controlled stoichiometry .
  • Catalysis: Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 solvent at 70–80°C for 1 hour to enhance reaction efficiency .
  • Purification: Post-reaction cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid to achieve >95% purity. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:7) .

Which spectroscopic and computational methods are critical for confirming the molecular structure and conformation of this compound?

Answer:
A multi-technique approach is recommended:

  • Experimental:
    • FTIR: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
    • NMR (¹H/¹³C): Assign chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Compare with tetrazole-thione analogs for validation .
  • Computational:
    • DFT (B3LYP/6-311G(d,p)): Calculate ground-state geometry, vibrational frequencies, and NMR chemical shifts. Align computational results with experimental data to resolve conformational ambiguities (e.g., torsion angles varied from −180° to +180°) .

How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Answer:
Discrepancies often arise from solvation effects, basis set limitations, or conformational flexibility. Mitigation strategies include:

  • Parameter Optimization: Adjust DFT solvation models (e.g., PCM for polar solvents) and test larger basis sets (e.g., 6-311++G(d,p)) .
  • Cross-Validation: Use X-ray crystallography to obtain definitive bond lengths/angles. Compare with DFT-optimized geometries to identify systematic errors .
  • Dynamic Analysis: Perform molecular dynamics simulations to account for temperature-dependent conformational changes affecting NMR/IR spectra .

What methodologies are recommended for predicting the biological activity of this compound in preclinical studies?

Answer:
Leverage structural analogs and in silico tools:

  • Molecular Docking: Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on tetrazole and nicotinamide moieties for binding affinity predictions .
  • QSAR Models: Train models on datasets of tetrazole derivatives with known IC₅₀ values (e.g., antimicrobial or anticancer activities). Use descriptors like logP, polar surface area, and H-bond donors .
  • In Vitro Assays: Prioritize enzyme inhibition assays (e.g., COX-2, EGFR) based on structural similarity to active compounds (e.g., 1,2,4-triazole-thiones with IC₅₀ < 10 μM) .

How should reaction mechanisms for tetrazole ring formation in this compound be experimentally elucidated?

Answer:
Mechanistic studies require a combination of:

  • Isotopic Labeling: Introduce ¹⁵N or ¹³C isotopes at reaction sites (e.g., nitrile or amine precursors) to track intermediate formation via NMR or mass spectrometry .
  • Kinetic Profiling: Monitor reaction progress under varied temperatures/pH to identify rate-determining steps. Use Arrhenius plots to calculate activation energies .
  • Trapping Intermediates: Quench reactions at early stages (e.g., 10–30 minutes) and isolate intermediates (e.g., thioureas or carbodiimides) for structural characterization .

What strategies can mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:
Address scalability through:

  • Solvent Optimization: Replace PEG-400 with cheaper, recyclable solvents (e.g., ethanol/water mixtures) without compromising yield .
  • Catalyst Recovery: Use magnetic nanoparticles coated with Bleaching Earth Clay for easy separation and reuse .
  • Process Control: Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of key intermediates .

How can the stability and degradation pathways of this compound under physiological conditions be analyzed?

Answer:
Employ accelerated stability studies and advanced analytics:

  • Forced Degradation: Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13). Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of tetrahydrothiophene ether linkage) .
  • Metabolic Profiling: Use liver microsomes or hepatocyte incubations to detect phase I/II metabolites. LC-HRMS can resolve hydroxylated or glucuronidated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.